5-(Hydroxymethyl)tetrahydrofuran-3-ol
Overview
Description
5-(Hydroxymethyl)tetrahydrofuran-3-ol , also known by its IUPAC name 1,4-anhydro-3-deoxy-D-threo-pentitol , is a compound with the molecular formula C<sub>5</sub>H<sub>10</sub>O<sub>3</sub>. It features a tetrahydrofuran ring with a hydroxymethyl group attached to one of the carbon atoms. This compound has garnered interest due to its potential applications in various fields.
Synthesis Analysis
The synthesis of 5-(Hydroxymethyl)tetrahydrofuran-3-ol involves several methods, including:
- Ring Opening of Epoxides : The reaction of an epoxide (such as ethylene oxide) with formaldehyde or other sources of hydroxymethyl groups can yield this compound.
- Reductive Cyclization : Reduction of an aldehyde or ketone precursor followed by cyclization leads to the formation of the tetrahydrofuran ring.
Molecular Structure Analysis
The compound’s molecular structure consists of a five-membered tetrahydrofuran ring with a hydroxymethyl group (-CH<sub>2</sub>OH) attached to one of the carbon atoms. The stereochemistry is specified as (3S,5S), indicating the configuration of the chiral centers.
Chemical Reactions Analysis
- Acid-Catalyzed Hydrolysis : The hydroxymethyl group can undergo hydrolysis under acidic conditions, yielding the corresponding carboxylic acid.
- Oxidation : Oxidizing agents can convert the hydroxymethyl group to a formyl group.
- Substitution Reactions : The hydroxymethyl group can participate in substitution reactions with various nucleophiles.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 118°C.
- Solubility : Soluble in water and polar organic solvents.
- Stability : Stable under normal storage conditions.
Scientific Research Applications
COX-2 Inhibitory Activities
5-Hydroxymethyl tetrahydrofuran-3-ol, as part of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols, has shown promising results in inhibiting COX-2, an enzyme involved in inflammation and pain. Compounds like these exhibit appreciable COX-2 inhibition and selectivity, which is significant for medical research and pharmaceutical applications (Singh et al., 2008).
Biomass-Derived Furanic Compound Reduction
5-Hydroxymethyltetrahydrofuran-3-ol plays a crucial role in the reduction of biomass-derived furanic compounds. It serves as a key intermediate in the transformation of these compounds into various valuable products, highlighting its importance in sustainable chemistry and biorefinery technologies (Nakagawa et al., 2013).
Catalytic Conversion for Value-Added Chemicals
This compound is instrumental in the catalytic conversion of 5-hydroxymethylfurfural (HMF) into a wide range of high-value chemicals. Its unique structure, containing an aldehyde group, a hydroxyl group, and a furan ring, makes it an excellent candidate for producing various valuable chemicals through different reactions (Xia et al., 2018).
Biomass Conversion and Aerobic Oxidation
5-Hydroxymethyltetrahydrofuran-3-ol is also significant in the conversion of biomass into chemicals like 2,5-furandicarboxylic acid. Its selective conversion in water under mild conditions showcases its potential in green chemistry and sustainable industrial processes (Casanova et al., 2009).
Role in Food Chemistry
This compound has been studied for its transformation into various pyridin-3-ols in food systems, especially in the context of thermal processing. This highlights its relevance in understanding the chemical changes in food products during processing (Hidalgo et al., 2020).
Biomass-Derived Chemicals Synthesis
Its role in the synthesis of bio-based chemicals like tetrahydrofuran-2,5-dicarboxylic acid, which has potential applications in the polymer industry, underscores its importance in the development of sustainable materials (Yuan et al., 2019).
Safety And Hazards
- Toxicity : Limited information is available regarding its toxicity. As with any chemical, caution should be exercised during handling.
- Safety Precautions : Follow standard laboratory safety protocols when working with this compound.
Future Directions
Future research should focus on:
- Biological Activity : Investigating potential pharmacological effects.
- Synthetic Methods : Developing efficient and scalable synthetic routes.
- Applications : Exploring applications in drug discovery, materials science, or catalysis.
properties
IUPAC Name |
5-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXOLOBWMBITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391037 | |
Record name | 5-(hydroxymethyl)tetrahydrofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)tetrahydrofuran-3-ol | |
CAS RN |
58534-88-6 | |
Record name | 5-(hydroxymethyl)tetrahydrofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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